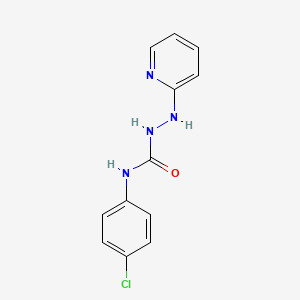

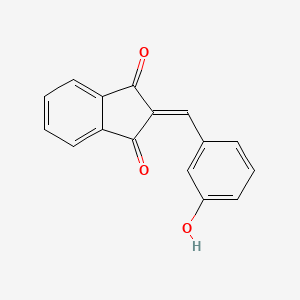

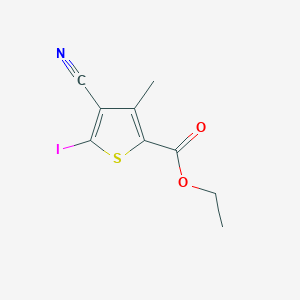

2-(3-hydroxybenzylidene)-1H-indene-1,3(2H)-dione

Übersicht

Beschreibung

The compound “2-(3-hydroxybenzylidene)-1H-indene-1,3(2H)-dione” is a type of organic compound, likely possessing aromatic properties due to the presence of the indene and benzylidene groups . It’s important to note that the exact properties of this compound would depend on its specific structure, which isn’t fully detailed in the name .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For instance, Schiff base compounds are synthesized via condensation of an aldehyde or ketone with a primary amine .Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on its exact structure and the conditions under which it’s reacted. Generally, compounds with similar structures can undergo a variety of reactions, including redox reactions, substitution reactions, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and reactivity, would depend on its exact structure .Wissenschaftliche Forschungsanwendungen

Synthetic and Medicinal Chemistry

Benzothiazole, a compound structurally similar to “2-(3-hydroxybenzylidene)-1H-indene-1,3(2H)-dione”, is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity .

Pharmaceutical Chemistry

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .

Biological Applications

Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , such as anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

Urease Inhibitors

Hydrazides, which are structurally similar to “2-(3-hydroxybenzylidene)-1H-indene-1,3(2H)-dione”, play a vital role in making biologically active compounds in various fields of chemistry . These determine antioxidant, antidepressant, antimalarial, anti-inflammatory, antiglycating, and antimicrobial activity . Some N′ benzylidene-4- (tert-butyl)benzohydrazide derivatives were synthesized and evaluated for in vitro urease inhibition .

Aromatase Inhibitory Activity

The imidazolyl-substituted indanones, which are structurally similar to “2-(3-hydroxybenzylidene)-1H-indene-1,3(2H)-dione”, displayed potent aromatase inhibitory activity . The vanilloid-based derivative 2- [4- (3-imidazol-1-ylpropoxy)-3-methoxybenzylidene]-indan-1-one exhibited maximum inhibition of human placental aromatase .

Drug Candidates

Heterocycles act as a link between organic synthesis and pharmaceutical chemistry and encourage researchers to discover new drug candidates . One of the most prominent heterocycle is benzothiazole .

Wirkmechanismus

Target of Action

The primary targets of 2-(3-hydroxybenzylidene)-1H-indene-1,3(2H)-dione are currently unknown. This compound is structurally similar to aurones and indanones , which have been shown to exhibit anti-tumor activity . .

Mode of Action

Given its structural similarity to aurones and indanones , it may interact with cellular targets in a similar manner. These compounds are thought to interfere with cell proliferation and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds such as aurones and indanones have been shown to interfere with cell proliferation and induce apoptosis in cancer cells . This suggests that 2-(3-hydroxybenzylidene)-1H-indene-1,3(2H)-dione may affect similar pathways.

Result of Action

Given its structural similarity to aurones and indanones , it may have similar effects, such as interfering with cell proliferation and inducing apoptosis in cancer cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(3-hydroxyphenyl)methylidene]indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3/c17-11-5-3-4-10(8-11)9-14-15(18)12-6-1-2-7-13(12)16(14)19/h1-9,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEIWMCKQMXPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CC=C3)O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-hydroxybenzylidene)-1H-indene-1,3(2H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6141299.png)

![methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6141341.png)

![N-[4-(aminosulfonyl)benzyl]-4-fluorobenzenesulfonamide](/img/structure/B6141346.png)